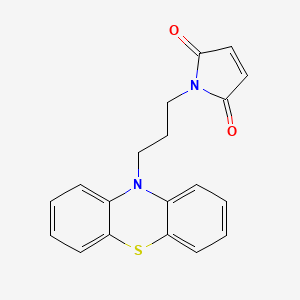

N-Propylmaleimide Phenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenothiazin-10-ylpropyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18-10-11-19(23)21(18)13-5-12-20-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)20/h1-4,6-11H,5,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQITQGMLBRGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scope and Significance of Academic Research on N Propylmaleimide Phenothiazine

The academic interest in N-propylmaleimide phenothiazine (B1677639) stems from the convergence of the well-documented and significant properties of both phenothiazine and maleimide (B117702) structures. While extensive research on this specific molecule is still emerging, its potential applications can be inferred from the vast body of literature on its core components.

The phenothiazine ring system is a cornerstone in medicinal chemistry and materials science. nih.gov Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic and anticancer properties. nih.govbrieflands.com Their utility also extends to industrial applications as antioxidants and polymerization inhibitors. mdpi.comgoogleapis.commdpi.com A key feature of the phenothiazine nucleus is its electron-donating nature and its ability to undergo reversible oxidation-reduction reactions, forming stable radical cations. mdpi.comuni-freiburg.de This redox activity makes phenothiazines valuable as photoredox catalysts for various organic transformations and as building blocks for electroactive and photoactive materials used in optoelectronics. rsc.orgbeilstein-journals.org

On the other hand, the maleimide group is a powerful tool in chemical synthesis, particularly in the realm of bioconjugation. As an electron-deficient system, it exhibits high reactivity towards nucleophiles, most notably the thiol groups of cysteine residues in proteins. This specific and efficient reaction, a Michael addition, allows for the site-specific labeling and conjugation of biomolecules. Furthermore, maleimides can undergo photopolymerization and participate in Diels-Alder reactions, making them versatile monomers for the synthesis of advanced polymers and self-healing materials.

The combination of these two moieties in a single molecule, N-propylmaleimide phenothiazine, creates a bifunctional platform with significant research potential. It is identified as the maleimide analogue of the antipsychotic drug Promazine. mybiosource.comtheclinivex.comchemicalbook.com The phenothiazine core provides the redox and photophysical properties, while the maleimide group serves as a reactive handle for covalent attachment. This dual functionality makes the compound a prime candidate for the development of:

Biochemical Probes: The maleimide group can be used to attach the redox-active phenothiazine label to specific proteins or other biomolecules, enabling studies of biological processes through electrochemical or fluorescence methods.

Functional Polymers: this compound can be polymerized or grafted onto other polymers to create materials with tailored electronic, optical, or redox-responsive properties. nih.gov The phenothiazine unit can introduce charge-transport capabilities, making such polymers interesting for flexible electronics. nih.gov

Redox-Active Surfaces: The compound can be immobilized on surfaces via the maleimide group to create modified electrodes or sensors that leverage the electrochemical properties of phenothiazine.

In essence, this compound represents a molecular building block that bridges the gap between materials science and biology, offering a versatile scaffold for creating sophisticated functional systems.

Synthetic Methodologies and Chemical Derivatization of N Propylmaleimide Phenothiazine

Precursor Synthesis and Phenothiazine (B1677639) Core Functionalization

The synthesis of N-Propylmaleimide Phenothiazine is predicated on the initial construction and subsequent functionalization of the phenothiazine scaffold. This heterocyclic system, characterized by a tricyclic structure with a central thiazine (B8601807) ring, serves as the backbone of the molecule.

General Strategies for 10H-Phenothiazine Scaffold Construction

The construction of the 10H-phenothiazine scaffold can be achieved through several established synthetic routes. A primary and historically significant method involves the direct thionation of diphenylamine (B1679370) with sulfur. This reaction is typically carried out at high temperatures, often in the presence of a catalyst such as iodine, to facilitate the cyclization and formation of the phenothiazine ring system.

Alternative approaches to the phenothiazine core include intramolecular cyclization reactions of appropriately substituted precursors. For instance, the Smiles rearrangement offers a pathway wherein a diaryl ether with an ortho-amino group on one ring and an ortho-thiol group on the other can be induced to rearrange and cyclize, forming the phenothiazine structure. Another versatile method is the Cadogan reaction, which involves the reductive cyclization of 2-nitrodiphenyl sulfides.

N-Alkylation and N-Substitution Reactions on the Phenothiazine Nitrogen

The nitrogen atom of the phenothiazine core is a key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's properties. N-alkylation is a common strategy to append alkyl chains to the phenothiazine nitrogen. This is typically achieved by treating the 10H-phenothiazine with an alkyl halide, such as 1-bromopropane, in the presence of a base. The base, which can range from alkali metal hydroxides to stronger bases like sodium hydride, serves to deprotonate the nitrogen, generating a nucleophilic phenothiazine anion that readily reacts with the alkyl halide.

The choice of solvent and reaction conditions can significantly influence the efficiency of the N-alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to facilitate the reaction. The table below summarizes typical conditions for the N-alkylation of phenothiazine.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromopropane | Sodium Hydroxide | Ethanol | Reflux | Moderate |

| 1-Iodopropane | Potassium Carbonate | Acetone | Reflux | Good |

| Propyl tosylate | Sodium Hydride | DMF | 25-50 | High |

Beyond simple alkylation, the phenothiazine nitrogen can undergo a variety of other N-substitution reactions. These include acylation with acyl chlorides or anhydrides, and reactions with other electrophilic partners, providing a broad scope for introducing diverse functional groups.

Selective Functionalization of Phenothiazine Ring Systems (e.g., sulfur and carbon positions)

While the nitrogen atom is a primary site for functionalization, the phenothiazine ring system offers other positions for chemical modification, including the sulfur atom and the aromatic carbon atoms. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce substituents onto the aromatic rings of the phenothiazine core. The regioselectivity of these reactions is influenced by the directing effects of the nitrogen and sulfur atoms, as well as any existing substituents on the rings. For instance, bromination of phenothiazine often occurs at the 3 and 7 positions.

Maleimide (B117702) Moiety Synthesis and Integration

Routes to N-Substituted Maleimides

N-substituted maleimides are commonly synthesized from maleic anhydride (B1165640). A prevalent method involves the reaction of maleic anhydride with a primary amine, in this case, propylamine (B44156), to form a maleamic acid intermediate. This intermediate is then subjected to a dehydration and cyclization step to yield the N-propylmaleimide. The cyclization is often promoted by the use of a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like sodium acetate.

The reaction conditions for the synthesis of N-substituted maleimides can be tailored to optimize the yield and purity of the product. The table below outlines a general procedure.

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Conditions | Product |

| Maleic Anhydride | Propylamine | N-Propylmaleamic acid | Acetic Anhydride, Sodium Acetate, Heat | N-Propylmaleimide |

Coupling Strategies for Phenothiazine and Maleimide Fragments

The final step in the synthesis of this compound involves the coupling of the phenothiazine and maleimide fragments. A direct and efficient approach is to utilize a bifunctional linker. For example, a phenothiazine core that has been N-alkylated with a propyl chain bearing a terminal amino group can be reacted with maleic anhydride to form the corresponding maleamic acid, followed by in-situ cyclization to the desired this compound.

Direct Amidation and Imide Formation

The synthesis of the N-propylmaleimide moiety is typically achieved through a two-step process involving direct amidation followed by imide formation. This classical approach is widely documented for the preparation of various N-substituted maleimides. google.comgoogleapis.com

The general synthetic pathway begins with the reaction of maleic anhydride with a primary amine, in this case, propylamine. This reaction opens the anhydride ring to form an N-propylmaleamic acid intermediate. The subsequent and crucial step is the cyclodehydration of this amic acid to yield the final imide ring. This imidation is often facilitated by chemical dehydrating agents, such as acetic anhydride, or by azeotropic removal of water in the presence of an acid catalyst. google.comgoogleapis.com

The phenothiazine core is then integrated, typically by linking it to the N-propylmaleimide unit. The nitrogen atom at position 10 of the phenothiazine ring is a common site for N-alkylation, allowing for the attachment of the propylmaleimide side chain. lookchemmall.com

Table 1: Key Steps in the Synthesis of N-Propylmaleimide

| Step | Reaction Type | Reactants | Product | Key Conditions |

| 1 | Amidation | Maleic Anhydride, Propylamine | N-Propylmaleamic Acid | Ring-opening reaction, often at room temperature. |

| 2 | Imidation (Cyclodehydration) | N-Propylmaleamic Acid | N-Propylmaleimide | Heat, often with a dehydrating agent or acid catalyst. google.comgoogleapis.com |

This synthetic route is robust and offers high yields, though challenges such as potential hydrolysis of the maleimide ring require careful control of reaction conditions, particularly pH and the exclusion of water.

Advanced Cross-Coupling Protocols for Hybrid Architectures

Beyond the initial synthesis, the this compound scaffold can be further elaborated using advanced cross-coupling reactions to create complex hybrid architectures. The phenothiazine ring is particularly amenable to such modifications, offering several positions (e.g., C-3, C-7) for the introduction of new substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. researchgate.net These methods allow for the formation of new carbon-carbon bonds, enabling the linkage of aryl or other organic fragments to the phenothiazine core. This strategy is instrumental in developing highly conjugated donor-acceptor materials where the electronic properties can be finely tuned for applications in optoelectronics.

Table 2: Examples of Cross-Coupling Reactions for Phenothiazine Derivatization

| Coupling Reaction | Catalyst System (Typical) | Substrates | Purpose |

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated Phenothiazine, Boronic Acid/Ester | C-C bond formation; linking aryl groups. researchgate.net |

| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., XPhos) | Halogenated Phenothiazine, Amine | C-N bond formation; introducing new nitrogen-based functionalities. |

| Heck | Pd catalyst, Base | Halogenated Phenothiazine, Alkene | C-C bond formation; vinylation of the phenothiazine core. |

These protocols provide a modular approach to designing complex molecules, where the core this compound unit is decorated with additional functional groups to create materials with tailored electronic, optical, or biological properties.

Derivatization and Structural Modification of this compound

The chemical structure of this compound offers multiple avenues for derivatization. Modifications can be targeted at the alkyl linker, the phenothiazine core, or by leveraging the reactivity of the maleimide group to build larger polymeric structures.

Strategies for Modulating Alkyl Chain Length and Branching on the Maleimide Nitrogen

The synthetic methodology for creating N-substituted maleimides is highly versatile, allowing for straightforward modulation of the alkyl chain attached to the maleimide nitrogen. google.comgoogleapis.com By simply substituting propylamine with other primary amines in the initial amidation step, a wide array of derivatives with varying alkyl chain lengths and branching patterns can be synthesized.

For instance, using ethylamine (B1201723) would yield N-ethylmaleimide phenothiazine, while using isobutylamine (B53898) would introduce a branched alkyl chain. This structural flexibility is crucial for fine-tuning the physicochemical properties of the molecule, such as solubility, steric hindrance, and the spatial relationship between the phenothiazine and maleimide moieties. This can influence membrane permeability and bioavailability in biological contexts.

Table 3: Modulating the N-Alkyl Chain of Maleimide Phenothiazine

| Starting Amine | Resulting N-Substituent | Potential Impact on Properties |

| Ethylamine | Ethyl | Increased hydrophilicity compared to propyl. |

| n-Butylamine | n-Butyl | Increased lipophilicity, potentially enhancing membrane interaction. |

| iso-Propylamine | iso-Propyl | Introduces steric bulk near the maleimide ring. |

| n-Hexylamine | n-Hexyl | Significantly increased lipophilicity and chain flexibility. |

This adaptability makes it possible to create a library of this compound analogs, each with slightly different properties optimized for a specific application.

Introduction of Auxiliary Functional Groups for Tailored Reactivity

Common modifications include:

Halogenation: Introducing chlorine or bromine atoms provides reactive handles for subsequent cross-coupling reactions.

Nitration and Sulfonation: The introduction of nitro or sulfonic acid groups can significantly alter the electronic properties and solubility of the molecule. For example, chlorosulfonation can be used to produce phenothiazine sulfonamides. nih.gov

Trifluoromethylation: Adding trifluoromethyl groups can enhance metabolic stability and modify receptor binding affinity. nih.gov

Furthermore, the maleimide group itself is a key functional moiety. Its electron-deficient double bond is highly reactive toward nucleophiles, most notably thiols, in a Michael addition reaction. acs.orgacs.org This specific reactivity is the foundation for its use in bioconjugation, allowing the this compound molecule to be covalently attached to cysteine residues in proteins or to thiol-modified materials. acs.org

Formation of Polymeric Scaffolds Incorporating this compound Units

The unique reactivity of the maleimide group makes this compound an excellent building block for the creation of functional polymeric scaffolds. nih.govmdpi.comnih.gov These scaffolds are three-dimensional networks that can mimic the extracellular matrix and are widely used in tissue engineering and regenerative medicine. nih.govcanceropole-est.org

This compound can be incorporated into polymers in several ways:

Grafting onto Polymers: The maleimide group can react with thiol-functionalized polymers (e.g., polymers containing cysteine or modified with thiol groups) via the highly efficient thiol-Michael addition reaction. acs.orgnih.gov This "grafting to" approach allows for the decoration of pre-existing polymer backbones with the phenothiazine unit.

Copolymerization: The maleimide double bond can participate in polymerization reactions with other vinyl monomers to be incorporated directly into the polymer backbone.

Cross-linking Agent: As a bifunctional molecule (with the maleimide at one end and potential reactive sites on the phenothiazine), it can act as a cross-linker to form hydrogels and other polymer networks. nih.gov

The incorporation of the phenothiazine moiety imparts its unique electronic and biological properties to the entire polymeric material, creating scaffolds with enhanced conductivity, redox activity, or specific cellular interactions. nih.gov

Table 4: Polymerization Strategies Involving this compound

| Strategy | Reaction Type | Polymer Type | Resulting Structure |

| Grafting To | Thiol-Michael Addition | Thiol-functionalized polymers (e.g., PEG-SH, Hyaluronic Acid-SH) | Polymer backbone with pendant this compound units. nih.gov |

| Copolymerization | Free Radical Polymerization | Vinyl polymers (e.g., with acrylates, styrenics) | Polymer chain with integrated phenothiazine-maleimide units. ethernet.edu.et |

| Network Formation | Cross-linking Reaction | Hydrogels, Elastomers | A cross-linked network where the compound links polymer chains. nih.govnih.gov |

Through these strategies, this compound serves as a versatile component for designing advanced functional materials and smart biomaterials.

Spectroscopic and Structural Elucidation Techniques in N Propylmaleimide Phenothiazine Research

Vibrational and Electronic Spectroscopy for Structural Confirmation

Vibrational and electronic spectroscopy are foundational techniques for confirming the identity and electronic structure of N-Propylmaleimide Phenothiazine (B1677639). They probe the energy levels of molecules, corresponding to the vibrations of functional groups and the transitions of electrons between orbitals.

Methodology: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs at a characteristic frequency, or wavenumber (typically measured in cm⁻¹). An IR spectrum provides a unique "fingerprint" of a molecule, allowing for the identification of its constituent functional groups. clockss.org The analysis of phenothiazine and its derivatives by IR spectroscopy allows for the determination of substitution patterns on the aromatic rings. clockss.org For instance, the phenothiazine structure, composed of two benzene (B151609) rings, exhibits absorption characteristics typical of its specific substitution pattern. clockss.org

Research Findings: While a complete experimental spectrum for N-Propylmaleimide Phenothiazine is not publicly available, the expected characteristic absorption bands can be predicted based on its distinct structural components: the phenothiazine ring system, the N-propyl linker, and the maleimide (B117702) headgroup.

Phenothiazine Moiety: The phenothiazine core would exhibit characteristic C=C stretching vibrations from the aromatic rings in the 1474-1595 cm⁻¹ region. researchgate.net The crucial C-N-C and C-S-C stretching modes of the central heterocyclic ring are also identifiable, with the C-S-C symmetric stretch appearing around 1080 cm⁻¹. researchgate.net Aromatic C-H stretching typically appears above 3000 cm⁻¹.

N-Propylmaleimide Moiety: The maleimide group presents strong and characteristic absorptions. The most prominent would be the asymmetric and symmetric C=O stretching of the imide functionality, expected in the 1700-1780 cm⁻¹ range. The C-N bond stretching within the imide ring would also be present. The propyl group would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

Table 1: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C=C | Ring Breathing | 1474 - 1595 |

| Imide C=O | Symmetric & Asymmetric Stretch | 1700 - 1780 |

| C-S-C | Symmetric Stretch | ~1080 |

| C-N-C | Stretch | ~1243 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C-H | Stretch | >3000 |

Methodology: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. rsc.org This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. icm.edu.pl For conjugated systems like phenothiazine, the most significant transitions are typically π-π* (pi to pi antibonding) and n-π* (non-bonding to pi antibonding). arabjchem.org The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters obtained from a UV-Vis spectrum, providing insight into the electronic structure of the molecule. rsc.org

Research Findings: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the extensive π-conjugated system of the phenothiazine core. The parent phenothiazine molecule exhibits two primary absorption bands, one around 252 nm and a broader one at approximately 316 nm. nih.gov These are attributed to π-π* and n-π* transitions, respectively. nih.gov The n-π* transition involves the lone pair electrons on the sulfur and nitrogen atoms. nih.gov

Alkylation at the N-10 position, as in this compound, typically results in subtle shifts of these absorption bands. The addition of the propylmaleimide group is not expected to dramatically alter the core phenothiazine spectrum, as it is not in direct conjugation with the aromatic system. However, studies on various N-alkylated phenothiazines show that the exact position and intensity of the absorption maxima can be influenced by the substituent and the solvent used. rsc.orgnih.gov The absorption spectrum for phenothiazine derivatives generally shows distinct regions, with π-π* electronic transitions at shorter wavelengths (250-400 nm) and intramolecular charge transfer (ICT) bands at longer wavelengths (420-600 nm). rsc.org

Table 2: Typical Electronic Transitions for Phenothiazine Derivatives

| Transition Type | Wavelength Range (nm) | Associated Orbitals |

|---|---|---|

| π-π* | 250 - 400 | π → π* |

| n-π* / ICT | 310 - 600 | n → π* |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR). oregonstate.edu Nuclei are placed in a strong magnetic field and irradiated with radio waves, causing them to transition between spin states. oregonstate.edu The exact frequency at which a nucleus resonates, called its chemical shift (δ, measured in ppm), is highly dependent on its local electronic environment. oregonstate.edulibretexts.org Thus, NMR provides information on the number of different types of protons and carbons, their connectivity, and their spatial relationships.

Research Findings: ¹H NMR spectroscopy is instrumental in confirming the successful synthesis of this compound by identifying the protons in each part of the molecule.

Phenothiazine Protons: The aromatic protons on the phenothiazine rings are expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, as complex multiplets due to spin-spin coupling between adjacent protons. libretexts.org

Maleimide Protons: A key signal for confirming the maleimide ring's integrity is the singlet arising from the two equivalent vinyl protons on the C=C double bond. This signal is reported to appear at approximately 6.70 ppm.

N-Propyl Linker Protons: The propyl chain provides three distinct signals. The methylene (B1212753) group directly attached to the phenothiazine nitrogen (-N-CH₂ -) is deshielded and appears as a triplet at a reported chemical shift of δ 3.21 ppm. The other two methylene (-CH₂-) and methyl (-CH₃) groups of the propyl chain would appear further upfield, at approximately 1.5-2.0 ppm and 0.9-1.2 ppm, respectively. oregonstate.edu

Table 3: Reported and Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Multiplicity | Predicted/Reported δ (ppm) |

|---|---|---|

| Aromatic (Phenothiazine) | Multiplet | 6.5 - 8.0 |

| Vinyl (Maleimide) | Singlet | ~6.70 |

| N-CH₂ -CH₂-CH₃ | Triplet | ~3.21 |

| N-CH₂-CH₂ -CH₃ | Multiplet | 1.5 - 2.0 |

| N-CH₂-CH₂-CH₃ | Triplet | 0.9 - 1.2 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Methodology: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern. In electrospray ionization (ESI), a common "soft" ionization technique, a molecule is often protonated to form a pseudomolecular ion [M+H]⁺, allowing for the direct determination of its molecular weight.

Research Findings: For this compound, high-resolution mass spectrometry provides definitive confirmation of its molecular formula. The expected molecular weight is 336.44 g/mol . ESI-MS analysis validates the target compound by identifying a molecular ion peak [M+H]⁺ at an m/z of 336.41. This corresponds to the protonated molecule and confirms its successful synthesis.

The fragmentation pattern in mass spectrometry provides further structural proof. For N-alkylated phenothiazines, a common fragmentation pathway is the α-cleavage of an alkyl radical from the amine nitrogen. miamioh.edu In the case of this compound, the primary fragmentation would likely involve the cleavage at the N-10 position, leading to characteristic daughter ions.

Table 4: Mass Spectrometry Data for this compound

| Ion Type | Method | Expected m/z | Reported m/z |

|---|---|---|---|

| [M+H]⁺ | ESI-MS | 337.45 | 336.41 |

X-ray Crystallography for Solid-State Molecular Conformation

Methodology: X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. numberanalytics.comnih.gov The technique involves directing a beam of X-rays onto a single, high-quality crystal. anton-paar.com The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. numberanalytics.comanton-paar.com By analyzing the positions and intensities of the diffracted spots, a detailed 3D model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles. nih.govanton-paar.com This provides unambiguous information about the molecule's conformation and intermolecular interactions in the solid state. numberanalytics.com

Research Findings: As of now, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were grown and analyzed, X-ray crystallography would provide invaluable insights.

Specifically, it would reveal:

The conformation of the phenothiazine ring: Phenothiazine has a non-planar, butterfly-like structure. Crystallography would determine the precise dihedral angle between the two benzene rings.

The orientation of the N-propylmaleimide chain: The technique would show the exact torsional angles of the propyl chain relative to the phenothiazine ring system.

Intermolecular interactions: It would elucidate how individual molecules of this compound pack together in the crystal lattice, revealing any π-π stacking interactions between phenothiazine rings or hydrogen bonding involving the maleimide carbonyl groups.

Electrochemical Properties and Redox Chemistry of N Propylmaleimide Phenothiazine

Fundamental Redox Behavior of the Phenothiazine (B1677639) Core

The phenothiazine nucleus is renowned for its rich and reversible redox chemistry, which is central to its function in various chemical and biological systems. acs.orgrsc.org

Reversible One-Electron Oxidation Processes

The hallmark of the phenothiazine core's electrochemistry is its ability to undergo two successive one-electron oxidations. acs.orgacs.org The first oxidation is a reversible process that forms a stable radical cation (PTZ•+). rsc.orgacs.org This initial redox event occurs at a relatively low potential. researchgate.net The second oxidation, which converts the radical cation to a dication (PTZ2+), also proceeds via a one-electron transfer. acs.orgoup.com The reversibility of these oxidation steps is a key feature, indicating the stability of the generated cationic species, particularly the radical cation. acs.orgnih.gov

Formation and Stability of Phenothiazine Radical Cations and Dications

Upon the first one-electron oxidation, a phenothiazine radical cation is formed. This species is notably stable, a property attributed to the extensive delocalization of the unpaired electron across the tricyclic aromatic system, which includes the nitrogen and sulfur heteroatoms. acs.orgresearchgate.net This stability is crucial for the compound's function as a reliable redox mediator and in the formation of charge-transfer complexes. rsc.org The structure of the phenothiazine molecule changes from a "butterfly" conformation in its neutral state to a more planar structure upon oxidation, which further contributes to the stability of the radical cation. rsc.org

The second one-electron oxidation yields a dication. While the formation of the dication is also a distinct redox event, this species is generally less stable than the radical cation. rsc.orguky.edu The stability of the dication can be significantly influenced by the surrounding chemical environment and the nature of the substituents on the phenothiazine core. acs.orguky.edu For instance, electron-donating groups can enhance the stability of the dicationic state. uky.edu The instability of the dication can lead to subsequent chemical reactions, such as deprotonation, especially in the presence of common battery electrolytes. acs.org

Influence of Oxidation Potential and Electronic Structure

The oxidation potentials of the phenothiazine core are highly tunable through chemical modification, particularly by substitution at the nitrogen atom (N-10 position) and the carbon atoms of the aromatic rings (positions 3 and 7). acs.orgchemrxiv.org The electronic nature of these substituents directly impacts the electron density of the phenothiazine ring system and, consequently, its oxidation potential. chemrxiv.org

Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the core, making it easier to oxidize and thus lowering the oxidation potential. acs.orgchemrxiv.org Conversely, electron-withdrawing groups decrease the electron density, making oxidation more difficult and thereby increasing the oxidation potential. beilstein-journals.org This principle allows for the fine-tuning of the redox properties of phenothiazine derivatives for specific applications. For instance, N-aryl substitution with electron-donating groups can lower the reduction potential, while substitution with electron-withdrawing groups like nitro groups can increase it. beilstein-journals.org

Electrochemical Analysis Methodologies

The electrochemical properties of phenothiazine derivatives are primarily investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. tandfonline.comtandfonline.com

Cyclic Voltammetry (CV) is a powerful and widely used technique to study the redox behavior of phenothiazines. oup.comnih.gov A typical CV of a phenothiazine derivative will show two distinct, reversible oxidation peaks corresponding to the formation of the radical cation and the dication. acs.orgchemrxiv.org The separation between the anodic and cathodic peak potentials provides information about the reversibility of the redox process, while the peak current is related to the concentration of the electroactive species and the scan rate. researchgate.net CV can be used to determine the formal redox potentials, study the stability of the oxidized species, and investigate the mechanism of the electrochemical reactions. oup.comresearchgate.net

Chronoamperometry is another valuable technique used to study the kinetics of electron transfer and to determine diffusion coefficients. diva-portal.orgnih.gov In this method, a potential step is applied to the electrode, and the resulting current is measured as a function of time. This technique has been employed to study the electrocatalytic oxidation of substrates mediated by phenothiazine derivatives and to determine the rate constants of these reactions. diva-portal.orgnih.gov

Impact of Maleimide (B117702) Moiety and N-Propyl Substitution on Redox Potentials

The introduction of a maleimide moiety and an N-propyl group to the phenothiazine core has a predictable influence on its redox potentials.

The N-propyl group , being an alkyl group, is electron-donating. This property increases the electron density on the phenothiazine ring system, which is expected to lower the oxidation potentials for the formation of both the radical cation and the dication compared to an unsubstituted phenothiazine. chemrxiv.org

Electrochemical-Driven Reactions and Applications in Advanced Materials

The unique redox properties of N-Propylmaleimide Phenothiazine make it a promising candidate for various applications in advanced materials, particularly in the development of electrochromic devices and redox-active polymers. researchgate.net

The ability of the phenothiazine core to undergo reversible color changes upon oxidation and reduction is the basis for its use in electrochromic materials . researchgate.net The neutral form is typically colorless or lightly colored, while the radical cation and dication are often intensely colored. researchgate.net This property, combined with the polymerizability of the maleimide group, allows for the creation of electrochromic polymers.

Furthermore, the reactive maleimide group can participate in various polymerization and cross-linking reactions. scribd.com This allows for the incorporation of the this compound monomer into polymer backbones or as pendant groups, leading to the formation of redox-active polymers . rsc.org These polymers can be used as cathode materials in organic batteries, where the reversible oxidation of the phenothiazine units provides the basis for energy storage. acs.orgrsc.org The maleimide's ability to react with thiols also opens up possibilities for bioconjugation, creating materials that can interact with biological systems. nih.gov

Photophysical Characteristics and Excited State Dynamics of N Propylmaleimide Phenothiazine

Light Absorption and Emission Properties of Phenothiazine-Maleimide Systems

Phenothiazine (B1677639) (PTZ) is a well-established electron-rich heterocyclic compound, known for its strong electron-donating capabilities. nih.gov When conjugated with an electron-acceptor group like maleimide (B117702), it forms a "push-pull" system. This architecture leads to the creation of low-energy molecular orbitals and gives rise to distinct absorption and emission characteristics, often in the visible region of the electromagnetic spectrum. The photophysical properties of these donor-acceptor systems can be finely tuned by modifying the chemical structure. nih.govrsc.org

A key characteristic of phenothiazine-based push-pull systems is their solvatochromism—the change in the color of a solution as the solvent is changed. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. In phenothiazine-acceptor molecules, the excited state typically has a more polar character and a larger dipole moment than the ground state due to an intramolecular charge transfer (ICT) process upon photoexcitation.

As a result, an increase in solvent polarity leads to a more significant stabilization of the polar excited state, which lowers its energy. This is observed experimentally as a bathochromic shift (a shift to longer wavelengths or lower energy) in the fluorescence emission spectrum. The absorption spectrum is generally less affected by solvent polarity. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, consequently increases with solvent polarity, indicating a more substantial structural rearrangement in the excited state in polar environments. nih.gov This sensitivity makes these compounds effective probes for their local environment.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For phenothiazine-acceptor systems, this value is highly dependent on the solvent environment. In nonpolar solvents like toluene (B28343), these molecules can exhibit significant fluorescence quantum yields. nih.gov However, a notable decrease in ΦF is often observed as solvent polarity increases. nih.gov

This quenching of fluorescence in polar solvents is attributed to the stabilization of the intramolecular charge transfer (ICT) state, which can open up efficient non-radiative decay pathways, thus competing with fluorescence. nih.gov In some cases, the fluorescence efficiency can decrease by two orders of magnitude when moving from a nonpolar solvent like toluene to a polar one like dimethylformamide (DMF). nih.gov

The radiative decay rate (kF) represents the intrinsic rate at which the excited state deactivates through fluorescence. It can be calculated from the experimental fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF) using the equation kF = ΦF / τF. nih.gov

Table 1: Illustrative Fluorescence Properties of a Phenothiazine-Acceptor System in Toluene Data is for a representative N-substituted phenothiazine-naphthalimide system as an analogue.

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Radiative Decay Rate (kF) (108 s-1) |

|---|---|---|---|

| NPI-PTZ1 | 0.51 | 3.22 | 1.58 |

Data sourced from a study on phenothiazine-naphthalimide derivatives, which serve as a model for the behavior of phenothiazine-based donor-acceptor systems. nih.gov

Excited State Processes and Energy Transfer Mechanisms

Upon absorption of a photon, the N-Propylmaleimide Phenothiazine molecule is promoted to an electronically excited state. The fate of this excited state is determined by a competition between several photophysical and photochemical processes, including fluorescence, internal conversion, intersystem crossing, and charge transfer events.

The fundamental excited state process in phenothiazine-maleimide systems is intramolecular charge transfer (ICT). Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating phenothiazine unit, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting maleimide moiety. nih.gov This creates a charge-separated state, often denoted as D+-A-.

The occurrence of ICT can be confirmed using ultrafast spectroscopic techniques, such as transient absorption spectroscopy. These experiments reveal the spectral signatures of the phenothiazine radical cation, which is characterized by specific absorption bands in the visible region of the spectrum. nih.govnih.gov The formation of this species confirms that the phenothiazine has acted as an electron donor. nih.gov In some systems, the charge separation process can be extremely rapid, occurring on a picosecond or even sub-picosecond timescale. beilstein-journals.orgbeilstein-archives.org

In addition to fluorescence from the singlet excited state (S1), the molecule can undergo intersystem crossing (ISC), a spin-forbidden process that populates the triplet excited state (T1). nih.gov The efficiency of ISC is crucial for applications such as photodynamic therapy and photocatalysis, which rely on the generation of triplet states. The triplet quantum yield (ΦT) can be estimated by measuring the quantum yield of singlet oxygen (ΦΔ) generation, as the triplet state is a primary sensitizer (B1316253) for its formation. nih.gov

In donor-acceptor molecules with a specific, near-orthogonal geometry between the donor and acceptor units, a highly efficient ISC mechanism known as Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC) can occur. beilstein-journals.orgrsc.org This process is facilitated by the large change in orbital angular momentum during the charge recombination from the charge transfer state, which promotes the required change in electron spin. researchgate.net Nanosecond transient absorption spectroscopy is a key technique for studying the properties of these triplet states. nih.gov

Table 2: Illustrative Triplet State Properties of a Phenothiazine-Acceptor System in Toluene Data is for a representative N-substituted phenothiazine-naphthalimide system as an analogue.

| Compound | Triplet Absorption Max (λT) (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| NPI-PTZ1 | ~535 | 0.33 |

Data sourced from a study on phenothiazine-naphthalimide derivatives. The singlet oxygen quantum yield provides an estimate of the triplet state yield. nih.gov

The excited state of this compound can engage in further energy or electron transfer processes, particularly in the presence of other molecules. The charge-separated state (D+-A-) is a key intermediate. From this state, charge recombination can occur, leading back to the ground state. This recombination can be radiative (resulting in fluorescence) or non-radiative. rsc.org

Fluorescence Quenching Mechanisms by Maleimide and Other Moieties

The fluorescence of the phenothiazine moiety in this compound is significantly quenched, a phenomenon primarily attributed to photoinduced electron transfer (PET). In this process, upon excitation of the phenothiazine donor, an electron is transferred to the tethered N-propylmaleimide acceptor. This transfer forms a non-emissive charge-separated state, providing a rapid non-radiative decay pathway that outcompetes fluorescence emission.

The maleimide group is a well-established electron acceptor and has been shown to effectively quench the fluorescence of various fluorophores through a PET mechanism. Studies on analogous donor-acceptor systems have confirmed that the thermodynamic driving force for electron transfer from the excited donor to the maleimide acceptor is favorable (exergonic). This is a key factor in the efficiency of the quenching process. The rate of this intramolecular electron transfer is often very high, occurring on a picosecond timescale, thus ensuring that the excited state is rapidly deactivated before fluorescence can occur.

In donor-acceptor dyads, the formation of a charge-separated state, such as Phenothiazine radical cation-Maleimide radical anion, can be observed using techniques like transient absorption spectroscopy. For instance, in similar systems involving phenothiazine linked to an acceptor, the appearance of characteristic absorption bands for the phenothiazine radical cation (around 520 nm) and the acceptor radical anion confirms the occurrence of PET. The lifetime of this charge-separated state is influenced by factors such as the solvent polarity and the nature of the linker connecting the donor and acceptor.

The general mechanism can be summarized in the following steps:

Excitation: The phenothiazine (PTZ) core absorbs a photon, promoting it to an excited singlet state (¹PTZ*).

Electron Transfer: An electron is transferred from the ¹PTZ* to the attached N-propylmaleimide (PMI), creating a charge-separated state [PTZ•⁺ - PMI•⁻].

Non-radiative Decay: This charge-separated state typically decays non-radiatively back to the ground state, dissipating the energy as heat rather than light.

The efficiency of this quenching is dependent on the electronic coupling between the phenothiazine and maleimide moieties, which is influenced by their spatial orientation and the length and nature of the propyl linker.

Photoinitiated Processes and Photocatalytic Functionalities

The ability of this compound to undergo photoinduced electron transfer forms the basis for its potential applications in photoinitiated processes and photocatalysis. Phenothiazine and its derivatives are known to be potent photoredox catalysts due to their strong electron-donating ability in the excited state.

Upon photoexcitation, the this compound molecule can act as a powerful reducing agent. The excited state of the phenothiazine moiety can donate an electron to a suitable substrate, initiating a chemical reaction. The resulting phenothiazine radical cation is a key intermediate in these catalytic cycles.

Phenothiazine-based photocatalysts have been successfully employed in a variety of organic transformations, including oxidative coupling reactions. For example, 3,7-disubstituted phenothiazine derivatives have been shown to catalyze the oxidative coupling of primary benzylamines under visible light irradiation nih.gov. The catalytic cycle typically involves the following steps:

Photoexcitation: The phenothiazine catalyst absorbs light and is excited.

Electron Transfer: The excited catalyst donates an electron to a substrate, generating a substrate radical and the phenothiazine radical cation.

Substrate Reaction: The substrate radical undergoes further chemical transformation.

Catalyst Regeneration: The phenothiazine radical cation is subsequently reduced back to its ground state by another species in the reaction mixture, completing the catalytic cycle.

Computational Chemistry and Theoretical Investigations of N Propylmaleimide Phenothiazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic nature of N-Propylmaleimide Phenothiazine (B1677639). These methods allow for the detailed exploration of electron distribution, orbital energies, and the prediction of spectroscopic behavior.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of phenothiazine derivatives due to its favorable balance of accuracy and computational cost. nrel.gov Studies on related N-substituted phenothiazines utilize DFT to optimize molecular geometries and calculate electronic properties for both the ground and excited states. rsc.orgsemanticscholar.org For N-Propylmaleimide Phenothiazine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine key parameters like bond lengths, and angles. researchgate.netmdpi.com

These calculations reveal that the electronic properties of the molecule are largely dictated by the interplay between the electron-donating phenothiazine core and the nature of the substituent on the nitrogen atom. rsc.org The propyl group is a simple alkyl substituent, while the maleimide (B117702) group possesses electron-withdrawing characteristics. DFT studies help elucidate the charge distribution in the ground state and how it shifts upon electronic excitation. Time-dependent DFT (TD-DFT) is particularly employed to investigate excited states, providing insights into the nature of electronic transitions, such as those involved in light absorption and emission. researchgate.net

Prediction of Spectroscopic Signatures and Electronic Transitions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By calculating the electronic transitions between molecular orbitals, it is possible to forecast the absorption spectra of the molecule. mdpi.com For many phenothiazines, absorption bands in the UV-visible region are typically ascribed to n-π* and π-π* transitions. mdpi.com

The primary electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals. TD-DFT calculations can predict the wavelengths (λmax) and oscillator strengths of these transitions. researchgate.net For instance, the main absorption bands are often related to transitions from HOMO to LUMO, HOMO-1 to LUMO, or HOMO to LUMO+1. researchgate.net The specific energies of these transitions in this compound would be influenced by the electronic character of the N-propylmaleimide group.

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, which includes the sulfur and nitrogen atoms. The LUMO's location can vary depending on the substituents. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.netnih.gov DFT calculations provide reliable estimates of these orbital energies and the resulting gap. For a related phenothiazine compound, a HOMO-LUMO gap (ΔE) of 2.359 eV was calculated, indicating high stability. researchgate.net The introduction of the maleimide group, an electron acceptor, would be expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap compared to a simple N-alkyl phenothiazine. researchgate.net

Table 1: Representative Theoretical Electronic Properties of Phenothiazine Derivatives

This table presents typical data obtained from DFT calculations for phenothiazine-based compounds, illustrating the parameters discussed. Note that specific values for this compound would require dedicated computation.

| Parameter | Representative Value | Significance |

| HOMO Energy | -5.0 to -5.5 eV | Electron-donating capability |

| LUMO Energy | -2.0 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 2.5 to 3.0 eV | Chemical reactivity, electronic transition energy |

| Primary Absorption (λmax) | 280 to 320 nm | Corresponds to π-π* and n-π* transitions |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations describe the electronic state of a single, often optimized, geometry, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior and conformational flexibility over time. mdpi.comrsc.org

Conformational Flexibility and Butterfly Conformation of Phenothiazine

The phenothiazine ring system is not planar. It adopts a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. mdpi.com This folding is described by a dihedral angle. The degree of this folding can be influenced by the nature and size of the substituent on the nitrogen atom. semanticscholar.org

MD simulations can explore the potential energy surface of this compound, revealing the preferred conformations and the energy barriers between them. These simulations show how the molecule flexes and folds at a given temperature, providing a dynamic picture of the butterfly motion. This conformational flexibility is crucial as it can impact the molecule's interaction with its environment and its electronic properties. researchgate.net

Influence of Conformation on Electronic and Redox Properties

The specific conformation of the phenothiazine ring has a direct impact on its electronic properties. The degree of folding affects the extent of π-electron delocalization across the tricyclic system. DFT calculations performed on different conformations obtained from MD simulations can reveal how properties like the HOMO-LUMO gap and oxidation potential change with the butterfly angle. rsc.org

Studies on N-aryl phenothiazines have shown that different conformations (termed intra and extra) can be favored depending on the electronic nature of the substituent. rsc.org For this compound, the orientation of the propylmaleimide group relative to the phenothiazine core will define the dominant conformations. These conformational preferences, in turn, modulate the orbital energies and redox potentials. A more planar conformation might lead to a smaller HOMO-LUMO gap and easier oxidation, as π-conjugation is enhanced. mdpi.com MD simulations combined with quantum chemistry provide a comprehensive model of this structure-property relationship.

Reaction Mechanism Modeling using Computational Approaches

There is no specific research modeling the reaction mechanisms of this compound using computational methods. In broader studies, Density Functional Theory (DFT) is a common tool used to investigate the reaction pathways of phenothiazine derivatives, particularly in the context of their antioxidant properties and behavior in photoredox catalysis. These studies often model mechanisms such as Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET) to understand how phenothiazine-based molecules interact with other chemical species, like free radicals. However, how the N-propylmaleimide group would influence these mechanisms—affecting transition states, activation energies, and reaction kinetics—has not been computationally modeled.

Structure-Property Relationship Predictions and Design Principles

Similarly, predictive studies on the structure-property relationships of this compound are absent from the current body of scientific work. For other phenothiazine derivatives, computational chemistry, including DFT and Time-Dependent DFT (TD-DFT), is frequently employed to predict and rationalize their electronic and photophysical properties for applications in areas like organic electronics and pharmacology.

These investigations typically explore how different substituents on the phenothiazine nucleus affect key parameters. Such parameters often include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO)

HOMO-LUMO energy gap

Ionization potential and electron affinity

Excited state properties and absorption spectra

Molecular geometry and planarity

By analyzing these computed properties, researchers establish design principles for creating new molecules with tailored functions. For instance, modifying substituents on the phenothiazine ring has been shown to tune the molecule's redox potentials and light-absorption characteristics, making them suitable as photoredox catalysts or materials for organic solar cells.

Without specific computational data for this compound, it is impossible to generate reliable data tables or discuss the specific design principles that would govern its behavior. The electronic interplay between the electron-donating phenothiazine core and the electron-accepting maleimide group, mediated by the propyl linker, would be critical in defining its properties, but this remains a subject for future research.

Applications in Materials Science and Optoelectronics

Hole Transport Materials for Photovoltaic Devices

The efficiency and stability of photovoltaic devices are critically dependent on the properties of the hole transport material (HTM), which is responsible for extracting and transporting positive charge carriers (holes) from the light-absorbing layer. Phenothiazine (B1677639) derivatives have emerged as a promising class of HTMs due to their excellent electron-donating nature, high hole mobility, and the ability to form stable, uniform films.

Integration into Perovskite Solar Cells

In the field of perovskite solar cells (PSCs), phenothiazine-based compounds have been successfully employed as HTMs, demonstrating performance comparable to, and in some cases exceeding, that of the state-of-the-art material, Spiro-OMeTAD. nih.gov The introduction of phenothiazine derivatives can significantly enhance the power conversion efficiency (PCE) and long-term stability of PSCs. acs.org For instance, the strategic design of phenothiazine-based HTMs with specific molecular structures has led to remarkable PCEs. In one study, a phenothiazine-based HTM, PTZ2, which incorporates phenylene spacers, achieved a PCE of 17.6%, rivaling the 17.7% obtained with Spiro-OMeTAD under the same conditions. nih.gov This highlights the dramatic effect that molecular tailoring can have on photovoltaic performance.

The non-planar, butterfly-like conformation of the phenothiazine core helps to suppress undesirable molecular aggregation, which can be detrimental to charge transport. mybiosource.com Furthermore, modifications at the N-10 position, such as the addition of a propyl group, allow for the fine-tuning of the material's solubility and energy levels to ensure optimal alignment with the perovskite layer's valence band, facilitating efficient hole extraction. exaly.com The development of environmentally friendly processing methods for these HTMs, using non-halogenated solvents, further enhances their appeal for large-scale, cost-effective manufacturing of stable PSCs. acs.org

| HTM | PCE (%) | Reference |

| PTZ1 | 2.1 | nih.gov |

| PTZ2 | 17.6 | nih.gov |

| Spiro-OMeTAD | 17.7 | nih.gov |

| AZO-III | 9.77 | acs.org |

| AZO-IV | 11.62 | acs.org |

This table presents the Power Conversion Efficiencies (PCE) of Perovskite Solar Cells using different phenothiazine-based Hole Transport Materials (HTMs).

Role in Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives have been extensively investigated as sensitizers (dyes) in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, the dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). The phenothiazine moiety acts as a strong electron donor in these dyes, a crucial characteristic for efficient charge separation and injection. mybiosource.commdpi.com

Electrochemical studies confirm that phenothiazine dyes possess suitable ground and excited state oxidation potentials, which ensures efficient electron injection into the TiO2 conduction band and effective regeneration of the dye by the electrolyte. mdpi.comyasuda-group.com

| Dye Configuration | Jsc (mA cm⁻²) | PCE (%) | Reference |

| SR1 (single dye) | 11.96 | 4.22 | yasuda-group.com |

| SR6 + N-719 | 21.63 | 9.77 | yasuda-group.com |

| NSPt-C6 | 14.42 | 6.22 | ambeed.com |

This table shows the Short-circuit Current Density (Jsc) and Power Conversion Efficiency (PCE) for Dye-Sensitized Solar Cells (DSSCs) using various phenothiazine-based sensitizers.

Application in Bulk Heterojunction Organic Solar Cells

In bulk heterojunction (BHJ) organic solar cells, an active layer comprising an electron donor and an electron acceptor material is responsible for light absorption and charge generation. Phenothiazine-based small molecules and polymers have been effectively utilized as the electron donor component in BHJ devices. researchgate.netrsc.org

The design of these donor materials often involves connecting the phenothiazine unit to an acceptor moiety through a π-conjugated linker. rsc.org The choice of substituents on the phenothiazine core, particularly at the nitrogen atom, has a significant impact on the material's properties and the resulting device performance. For instance, replacing a standard alkyl side-chain with one containing an ether linkage can lead to a red-shift in the absorption spectrum, enhanced crystallinity, higher hole mobility, and a higher dielectric constant. rsc.org These improved material properties translate into better device performance, with power conversion efficiencies reaching as high as 7.16% after solvent vapor annealing. rsc.org This process helps to optimize the nanoscale morphology of the donor-acceptor blend, which is crucial for efficient charge separation and transport, and for minimizing charge recombination. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Emissive Materials

The strong electron-donating nature of the phenothiazine core makes it a valuable component in materials for organic light-emitting diodes (OLEDs), particularly in the design of host materials and thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net While specific data on N-Propylmaleimide Phenothiazine in OLEDs is not extensively documented, the individual functionalities of its constituent parts suggest a strong potential for this application.

The phenothiazine unit typically serves as the donor in a donor-acceptor (D-A) type emissive molecule. researchgate.net The maleimide (B117702) group, being electron-deficient, can act as the acceptor moiety. The combination of a strong donor and acceptor within the same molecule is a key design principle for TADF emitters, which can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies. The N-propyl group on the phenothiazine nitrogen allows for tuning the solubility and electronic properties of the material. rsc.org

Research on related compounds has shown that phenothiazine-decorated dyes can achieve superb photoluminescence quantum yields and are effective in OLEDs. rsc.org Furthermore, polymers containing phenothiazine have been synthesized for use in red and orange light-emitting diodes, demonstrating the versatility of this chromophore in achieving emission across the visible spectrum. researchgate.net

Redox Flow Batteries and Energy Storage Systems

The reversible redox behavior of phenothiazine makes it an attractive candidate for active materials in energy storage systems, particularly in non-aqueous redox flow batteries (RFBs). researchgate.net In these batteries, chemical energy is stored in liquid electrolytes that are pumped through an electrochemical cell.

N-propyl phenothiazine (C3-PTZ) has been successfully utilized as a catholyte material in a magnesium-based membrane-free battery. researchgate.net This system demonstrated a high cell voltage of 2.12 V. Under flow conditions, the battery exhibited excellent stability, maintaining 92.16% of its capacity over 500 cycles at a high current density of 12 mA/cm². researchgate.net Furthermore, the battery achieved a high power density of 191 mW/cm². researchgate.net

The two reversible one-electron oxidations of the phenothiazine core allow for a high charge storage capacity. researchgate.net The N-propyl substituent enhances the solubility of the phenothiazine in the organic solvents used in non-aqueous RFBs, a critical factor for achieving high energy densities. The development of such organic redox-active materials is a significant step towards cost-effective and high-performance energy storage solutions.

| Battery Configuration | Cell Voltage (V) | Capacity Retention (500 cycles) | Power Density (mW/cm²) | Reference |

| Mg | C3-PTZ (0.5 M) Static | 2.12 | 98.87% @ 8 mA/cm² | |

| Mg | C3-PTZ (0.5 M) Flow | 2.12 | 92.16% @ 12 mA/cm² |

This table summarizes the performance of a Magnesium Redox Flow Battery utilizing N-propyl phenothiazine (C3-PTZ) as the catholyte.

Development of Donor-Acceptor Architectures for Optoelectronic Applications

The "donor-acceptor" (D-A) design principle is a cornerstone of modern organic electronics, enabling the creation of materials with tailored optical and electronic properties for a wide range of applications. rsc.org The this compound compound is a quintessential example of a D-A architecture.

In this molecule, the phenothiazine unit serves as the strong electron donor (D). mybiosource.comresearchgate.net Its electron-rich nature is due to the presence of nitrogen and sulfur heteroatoms within its tricyclic structure. The maleimide group functions as the electron acceptor (A), owing to its electron-withdrawing imide functionality. The propyl group attached to the phenothiazine nitrogen (N-propyl) acts as a solubilizing and property-modifying group, allowing for fine-tuning of the molecule's characteristics. rsc.org

By covalently linking these donor and acceptor moieties, an intramolecular charge transfer (ICT) can occur upon photoexcitation. This ICT is fundamental to the operation of many optoelectronic devices. In solar cells, it facilitates charge separation at the donor-acceptor interface. researchgate.net In OLEDs, the energy of the ICT state determines the emission color. rsc.org The ability to modify each component of the D-A structure—the donor, the acceptor, and the linking group—provides a powerful toolkit for molecular engineers to design materials with precisely controlled energy levels (HOMO/LUMO), absorption spectra, and emission properties to meet the specific demands of a given application. rsc.orgrsc.org

Applications in Polymer Chemistry

N-Propylmaleimide Phenothiazine (B1677639) as a Monomer in Polymer Synthesis

The N-propylmaleimide phenothiazine molecule can be used as a monomer to build polymer chains. The maleimide (B117702) group provides a polymerizable double bond, while the phenothiazine unit is incorporated as a pendant group along the polymer backbone, imparting its specific electronic and photophysical properties to the final material.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. cmu.edunih.gov Phenothiazine derivatives have gained significant attention as organic photoredox catalysts for metal-free ATRP (O-ATRP). rsc.orgnih.govresearchgate.net In this process, the photoexcited phenothiazine catalyst mediates the reversible activation and deactivation of the polymer chain ends. rsc.orgresearchgate.net

Given this, this compound could be utilized in O-ATRP in two ways:

As a monomer: It can be polymerized using an external organic photoredox catalyst to create a well-defined polymer with pendant phenothiazine units.

As a catalytic monomer: The phenothiazine moiety on the monomer itself could potentially participate in the photoredox cycle, influencing the polymerization of itself and other monomers.

Studies have shown that N-aryl phenothiazines and other derivatives are effective catalysts for the O-ATRP of various monomers, including methacrylates. nih.gov The polymerization is typically initiated by an alkyl halide and irradiated with light (UV or visible) to excite the phenothiazine catalyst. nih.govnih.gov The efficiency and control of the polymerization depend on the electronic properties and stability of the phenothiazine radical cation formed during the process. nih.gov The synthesis of block copolymers containing phenothiazine units has also been demonstrated using these methods. rsc.org

Table 1: Illustrative Components for a Hypothetical O-ATRP of this compound

| Component | Example | Function |

| Monomer | This compound | Building block of the polymer |

| Initiator | Ethyl α-bromophenylacetate (EBP) | Provides the initial alkyl halide for chain growth |

| Organic Photocatalyst | N-Aryl Phenoxazine or another Phenothiazine derivative | Mediates the polymerization upon light irradiation |

| Solvent | Dimethylacetamide (DMAc) or similar polar solvent | Solubilizes the reaction components |

| Light Source | 365 nm UV Lamp or White LEDs | Provides energy to excite the photocatalyst |

Incorporation into Redox-Active Polymers

The phenothiazine core is known for its robust and reversible electrochemical behavior, making it an excellent candidate for creating redox-active polymers. rsc.orgrsc.orguni-freiburg.de When this compound is polymerized, the resulting material contains a high density of these electroactive units. These polymers can be reversibly oxidized to form stable radical cations and even dications, a property that is highly valuable for applications in energy storage. rsc.orguni-freiburg.de

Table 2: Electrochemical Properties of Phenothiazine for Redox-Active Polymers

| Property | Typical Value/Characteristic | Significance in Polymers |

| First Oxidation Potential | ~3.5 - 3.7 V vs. Li/Li⁺ | High potential for use as a cathode material in lithium batteries. rsc.org |

| Second Oxidation Potential | Accessible with substitution | Unlocking this can significantly increase specific capacity. uni-freiburg.de |

| Redox Mechanism | Reversible one-electron transfer to form a stable radical cation (PT•⁺) | Enables stable charge-discharge cycles in a battery. rsc.org |

| Charge Transport | Facilitated by π-interactions between phenothiazine units | Contributes to the electronic conductivity of the polymer electrode. |

Photoinitiator and Photobase Generator for Polymerization Reactions

The photoactive nature of the phenothiazine ring allows it to be used in systems that initiate polymerization upon exposure to light. instras.commdpi.comtuwien.at Depending on the molecular design and the reaction system, phenothiazine derivatives can act as photosensitizers to generate radical or cationic initiators, or they can be engineered to release a base (photobase generator) upon irradiation. mdpi.comtuwien.at

Thiol-acrylate polymerization, a type of Michael addition reaction, can be efficiently catalyzed by a base. acs.orgnih.gov Photobase generators (PBGs) are compounds that release a basic species when exposed to light, providing spatial and temporal control over the initiation of the polymerization. tuwien.atnih.gov Phenothiazine-based oxime esters have been developed as effective PBGs for thiol-acrylate reactions. tuwien.at Upon irradiation with UV or visible light, the phenothiazine-based PBG undergoes a photochemical reaction to generate a strong base. tuwien.atnih.gov This photogenerated base then deprotonates the thiol monomer, creating a reactive thiolate anion that subsequently attacks the acrylate (B77674) monomer, initiating the polymerization chain reaction. acs.org This method is advantageous as it is not inhibited by oxygen, unlike many free-radical polymerizations. tuwien.at

Phenothiazine derivatives can serve as photosensitizers for the cationic polymerization of monomers like epoxides. instras.commdpi.com Cationic polymerization is typically initiated by a strong Brønsted acid, which can be generated photochemically. vot.pl In such a system, a phenothiazine compound absorbs light and enters an excited state. This excited molecule can then transfer an electron to another component, such as a diaryliodonium salt. instras.com This electron transfer process leads to the fragmentation of the iodonium (B1229267) salt and the eventual formation of a superacid, which is the true initiating species for the ring-opening polymerization of the epoxide monomers. instras.comvot.pl Research has demonstrated the dual role of phenothiazines as both photosensitizers and co-monomers in the cationic ring-opening polymerization of various epoxide monomers. mdpi.com The rate of polymerization is dependent on factors like the specific structure of the phenothiazine derivative and the wavelength of light used. instras.com

: Responsive Polymeric Materials and Networks

The incorporation of this compound into polymer structures opens up avenues for the development of advanced responsive materials. These "smart" polymers can undergo significant changes in their physical or chemical properties in response to external stimuli. The unique combination of the redox-active phenothiazine core and the reactive maleimide group allows for the creation of polymers that are sensitive to a variety of signals, including electrochemical potential, temperature, and pH.

The phenothiazine moiety is a key player in conferring redox-responsiveness to the polymer. rsc.orgnih.gov The nitrogen and sulfur heteroatoms in the phenothiazine ring allow for reversible one-electron oxidation processes, leading to the formation of a stable radical cation. nih.govsemanticscholar.org This transformation from a neutral to a charged state induces significant changes in the polymer's electronic, optical, and conformational properties. rsc.org For instance, the oxidation of phenothiazine units within a polymer backbone can lead to enhanced electrical conductivity due to π–π stacking of the resulting radical cations. rsc.org This property is central to the design of materials for data storage and electronic devices. rsc.org

Furthermore, the maleimide group provides a versatile handle for polymer modification and cross-linking. Its high reactivity towards thiols enables the straightforward conjugation of the polymer with biomolecules or other functional units through thiol-maleimide "click" chemistry. This allows for the design of biocompatible and targeted responsive systems.

Redox-Responsive Polymers

Polymers functionalized with phenothiazine derivatives are a significant class of redox-active materials. The electrochemical behavior of these polymers can be finely tuned by altering the chemical structure, such as the nature of the substituent on the nitrogen atom and the type of polymer backbone. Research has shown that introducing a spacer between the phenothiazine unit and the polymer backbone can influence the stability of the radical cation formed upon oxidation. rsc.org A longer spacer can lead to decelerated self-discharge and improved cycling performance in battery applications. rsc.org

The redox activity of phenothiazine-based polymers involves a two-step, one-electron oxidation process. nih.gov The first step forms a radical cation, and the second leads to a dication. These changes are accompanied by distinct alterations in the material's properties, which can be harnessed for various applications.

Table 1: Electrochemical Properties of Phenothiazine-Based Polymers

| Polymer System | Redox Potential (V vs. Li/Li+) | Specific Capacity (Ah/kg) | Key Findings | Reference |

|---|---|---|---|---|

| Poly-3-vinylbenzylphenothaizine | ~3.7 | 77 | High cell voltage; stability of cationic states for over 50 hours. | rsc.orgrsc.org |

| Hypercrosslinked Porous Phenothiazine Polymer (HPEPT) | 3.65 | - | High discharge potential and good electrical conductivity. | nih.gov |

Note: The data presented is for phenothiazine-containing polymers and serves as a reference for the potential properties of polymers incorporating this compound.

Thermoresponsive and pH-Responsive Networks

While the phenothiazine moiety itself is primarily redox-active, its incorporation into certain polymer architectures can influence other responsive behaviors like thermo- and pH-sensitivity. For instance, in combination with polymers known for their lower critical solution temperature (LCST) behavior, such as poly(N-isopropylacrylamide) (PNIPAM), the hydrophobicity of the phenothiazine unit can modulate the phase transition temperature. bohrium.compharmaexcipients.com The maleimide group can be used to crosslink these polymer chains, forming hydrogels.

These hydrogels can exhibit volume changes in response to temperature shifts. Below the LCST, the polymer is hydrated and swollen, while above the LCST, it becomes hydrophobic and collapses, expelling water. pharmaexcipients.com This transition can be utilized for controlled drug delivery, where the drug is released as the hydrogel shrinks.

Similarly, pH-responsive behavior can be introduced by copolymerizing this compound with monomers containing acidic or basic groups, such as acrylic acid or vinylpyridine. nih.gov The protonation or deprotonation of these groups in response to pH changes will alter the electrostatic interactions within the polymer network, leading to swelling or shrinking. nih.gov The redox state of the phenothiazine units could potentially be used to further modulate this pH-responsiveness, creating multi-stimuli-responsive materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Poly-3-vinylbenzylphenothaizine |

| Hypercrosslinked Porous Phenothiazine Polymer (HPEPT) |

| Hypercrosslinked Porous Phenothiazine Polymer (HPPT) |

| Poly(N-isopropylacrylamide) (PNIPAM) |

| Acrylic acid |

Applications in Chemical Biology and Bioconjugation Strategies

Maleimide-Thiol Conjugation Chemistry